![molecular formula C9H13NO B3037725 3-(3-Aminopropyl)phenol CAS No. 56522-50-0](/img/structure/B3037725.png)
3-(3-Aminopropyl)phenol
Overview
Description
3-(3-Aminopropyl)phenol is a chemical compound with the molecular weight of 151.21 . It has a CAS number of 56522-50-0 .
Molecular Structure Analysis
The molecular structure of 3-(3-Aminopropyl)phenol is represented by the formula C9H13NO . The InChI code for this compound is 1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 .Chemical Reactions Analysis
Phenols, which 3-(3-Aminopropyl)phenol is a type of, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Phenols don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon. Instead, oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3-Aminopropyl)phenol include a molecular weight of 151.206, a density of 1.1±0.1 g/cm3, a boiling point of 290.2±23.0 °C at 760 mmHg, and a flash point of 129.3±22.6 °C .Scientific Research Applications
Surface Modification of Metal Oxide Nanoparticles
3-(3-Aminopropyl)phenol has been used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .
Electrochemical Sensors
The modified MONPs have direct applications in electrochemical sensors . The presence of the amine group can enhance the sensitivity and selectivity of these sensors .
Catalysts
3-(3-Aminopropyl)phenol-modified MONPs can be used as catalysts . The amine group can provide active sites for catalytic reactions .
Pickering Emulsions
The modified MONPs can be used to stabilize Pickering emulsions . These are emulsions that are stabilized by solid particles which adsorb onto the interface between the two phases .
Drug Delivery
The compound provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery . This can enhance the efficiency and specificity of drug delivery systems .
Contaminants Removal
3-(3-Aminopropyl)phenol-modified MONPs can be used for contaminants removal . The amine group can bind to certain contaminants, facilitating their removal from the environment .
Catalyst Immobilization
The compound can be used for catalyst immobilization . This can enhance the stability and reusability of the catalyst .
Medical Imaging
3-(3-Aminopropyl)phenol-modified MONPs can be used for medical imaging . The amine group can bind to certain imaging agents, enhancing the contrast and clarity of medical images .
Mechanism of Action
Target of Action
3-(3-Aminopropyl)phenol is a derivative of phenol and amine . Phenol is known to be an antiseptic and disinfectant, active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching . The amine group enhances dispersibility and anti-bacterial property .
Mode of Action
It is known that phenolic compounds can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The introduction of the amine group could potentially enhance these interactions.
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide
Safety and Hazards
properties
IUPAC Name |
3-(3-aminopropyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBBFCAMQQYSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminopropyl)phenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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